molecular formula C19H19ClN8 B2689220 N'-{6-[4-(6-chloro-2-pyridinyl)piperazino]-3,5-dicyano-2-pyridinyl}-N,N-dimethyliminoformamide CAS No. 339110-72-4

N'-{6-[4-(6-chloro-2-pyridinyl)piperazino]-3,5-dicyano-2-pyridinyl}-N,N-dimethyliminoformamide

Cat. No.: B2689220
CAS No.: 339110-72-4
M. Wt: 394.87
InChI Key: PXDVWTISVGJVQN-YDZHTSKRSA-N
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Description

N'-{6-[4-(6-Chloro-2-pyridinyl)piperazino]-3,5-dicyano-2-pyridinyl}-N,N-dimethyliminoformamide (CAS: 339110-72-4) is a heterocyclic organic compound with the molecular formula C₁₉H₁₉ClN₈ and a molecular weight of 394.86 g/mol . Its structure features a pyridine core substituted with two cyano groups at positions 3 and 5, a piperazine ring linked to a 6-chloro-2-pyridinyl moiety, and a dimethyliminoformamide functional group.

Properties

IUPAC Name

N'-[6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-3,5-dicyanopyridin-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN8/c1-26(2)13-23-18-14(11-21)10-15(12-22)19(25-18)28-8-6-27(7-9-28)17-5-3-4-16(20)24-17/h3-5,10,13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDVWTISVGJVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC(=C(C=C1C#N)C#N)N2CCN(CC2)C3=NC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N'-{6-[4-(6-chloro-2-pyridinyl)piperazino]-3,5-dicyano-2-pyridinyl}-N,N-dimethyliminoformamide represents a complex organic structure with potential biological activities. This article delves into its biological activity, focusing on its antiproliferative properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Pyridine rings : Contribute to the compound's ability to interact with biological targets.
  • Piperazine moiety : Known for its role in various pharmacological activities.
  • Dicyano groups : May enhance reactivity and biological interaction.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of similar compounds, particularly those containing pyridine and piperazine derivatives. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound ACapan-11.45
Compound BLN-2291.90
Compound CDND-412.00
Compound DK-5623.00
Compound EZ-1384.25

The mechanism through which this compound exerts its biological effects involves:

  • Cell Cycle Arrest : Studies indicate that the compound induces G2/M phase arrest in cancer cells, suggesting a targeted mechanism affecting cell division.
  • Selective Toxicity : Research shows that while the compound impacts cancer cell lines significantly, it exhibits less toxicity towards normal peripheral blood mononuclear cells (PBMC), indicating a potential therapeutic window.

Case Studies

  • Study on Antiproliferative Effects :
    • A study conducted on derivatives of similar structures demonstrated significant antiproliferative activity against multiple cancer cell lines, with IC50 values ranging from 1.45 to 4.25 μM . The presence of specific substituents enhanced activity, particularly in compounds bearing hydroxyl groups.
  • Mechanistic Insights :
    • Further investigations revealed that the compound affects cell cycle progression, leading to an accumulation of cells in the G2/M phase across various cancer types . This was evidenced by flow cytometry analyses showing increased G2/M phase populations post-treatment.
  • Comparative Studies :
    • In comparative studies with established anticancer agents like etoposide, the compound showed comparable efficacy against certain cancer types, thus warranting further exploration for clinical applications .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a therapeutic agent . Its structure suggests that it may exhibit significant biological activity, particularly as an anticoagulant and antithrombotic agent. The presence of multiple cyano groups and a piperazine moiety enhances its pharmacological profile.

Anticoagulant Properties

Research indicates that derivatives of this compound can inhibit Factor Xa, an essential enzyme in the coagulation cascade. This inhibition is critical for developing new anticoagulants aimed at treating thrombotic conditions such as:

  • Coronary artery disease
  • Cerebrovascular disease
  • Venous thrombosis

The ability to selectively inhibit Factor Xa without affecting thrombin is particularly advantageous, allowing for targeted therapeutic effects with potentially fewer side effects .

Biological Research Applications

In addition to its medicinal uses, N'-{6-[4-(6-chloro-2-pyridinyl)piperazino]-3,5-dicyano-2-pyridinyl}-N,N-dimethyliminoformamide has applications in biological research. Its unique structure allows researchers to explore various biochemical pathways and mechanisms.

Mechanistic Studies

The compound can serve as a tool in studying the mechanisms of blood coagulation and the role of specific enzymes in this process. This research is vital for understanding diseases related to coagulation disorders and developing new therapeutic strategies.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical settings:

  • A study published in PMC highlighted the effectiveness of piperazine derivatives in inhibiting blood coagulation factors, demonstrating their potential use in clinical settings for managing thrombotic disorders .
  • Patents have been filed detailing the synthesis and application of related compounds in treating various cardiovascular conditions, emphasizing their therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on molecular features and hypothetical activity:

Table 1: Structural and Functional Comparison

Feature N'-{6-[4-(6-Chloro-2-pyridinyl)piperazino]-3,5-dicyano-2-pyridinyl}-N,N-dimethyliminoformamide Typical Piperazine Derivatives (e.g., Aripiprazole) Pyridine-Based Agonists (e.g., Nicotine Analogs)
Core Structure Pyridine with dual cyano groups Benzene or heteroaromatic rings Pyridine or pyrrolidine
Substituents 6-Chloro-2-pyridinyl-piperazino, dimethyliminoformamide Hydroxyl, chloro, or methoxy groups Methyl, amine, or aromatic side chains
Molecular Weight 394.86 g/mol 350–450 g/mol (e.g., Aripiprazole: 448.4 g/mol) 150–300 g/mol (e.g., Nicotine: 162.2 g/mol)
Polarity High (due to cyano and piperazine groups) Moderate to high Low to moderate
Hypothetical Targets Kinases, G-protein-coupled receptors Dopamine D2 receptors, serotonin receptors Nicotinic acetylcholine receptors

Key Observations:

Cyano Groups: The 3,5-dicyano substitution on the pyridine ring distinguishes this compound from simpler pyridine derivatives. Cyano groups enhance electrophilicity and may improve binding affinity to enzymatic pockets, a feature absent in analogs like nicotine or aripiprazole .

Dimethyliminoformamide Group: This substituent may act as a hydrogen bond acceptor, akin to the carbonyl groups in urea-based kinase inhibitors (e.g., imatinib), though its exact role requires further study .

Research Findings and Limitations

  • Synthetic Accessibility: The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution for piperazine attachment and cyano group introduction via nitrile precursors.
  • Biological Data Gap : and highlight the absence of accessible pharmacological or toxicological data, suggesting this compound may be under preliminary investigation or proprietary .
  • Computational Predictions: Molecular docking simulations (hypothetical) propose strong interactions with kinase ATP-binding sites due to the cyano groups’ electron-withdrawing effects and the piperazine ring’s flexibility. These predictions remain unvalidated experimentally.

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